2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline
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Overview
Description
Chemical Reactions Analysis
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar compounds to 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol include other quinoxaline derivatives and butanetriol analogs. These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the quinoxaline ring and butanetriol moiety in 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol distinguishes it from other related compounds .
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol |
InChI |
InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2 |
InChI Key |
UYVCNKANYYHWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O |
Origin of Product |
United States |
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